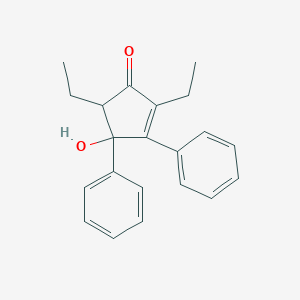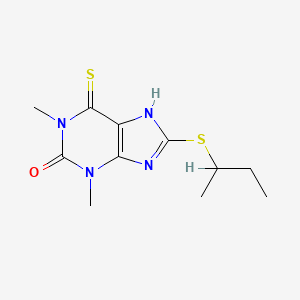![molecular formula C15H15N B14740951 N-methyl-N-[(E)-2-phenylethenyl]aniline CAS No. 5469-90-9](/img/structure/B14740951.png)
N-methyl-N-[(E)-2-phenylethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(E)-2-phenylethenyl]aniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-2-phenylethenyl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of aniline with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct reductive N-methylation of nitro compounds. This process uses various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and formic acid, combined with a catalytic system to achieve the desired N-methylated amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-2-phenylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted aniline derivatives.
Scientific Research Applications
N-methyl-N-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-methyl-N-[(E)-2-phenylethenyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound valuable for research and industrial applications .
Comparison with Similar Compounds
N-methyl-N-[(E)-2-phenylethenyl]aniline can be compared with other similar compounds, such as:
N-methylaniline: This compound is a simpler derivative of aniline with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its phenylethenyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in scientific studies.
Properties
CAS No. |
5469-90-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-methyl-N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |
InChI Key |
WKXRVIFGACQFED-OUKQBFOZSA-N |
Isomeric SMILES |
CN(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



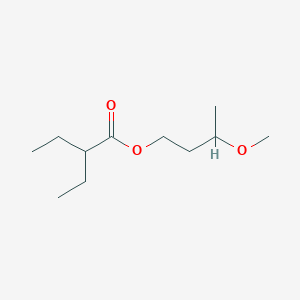

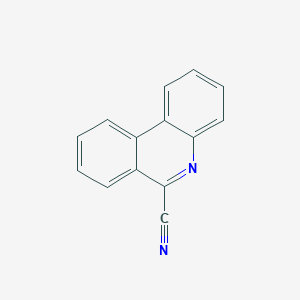
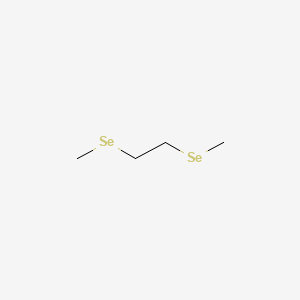
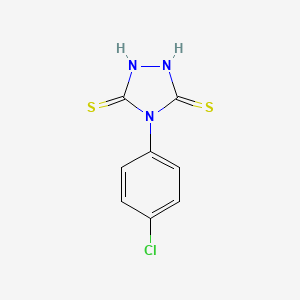

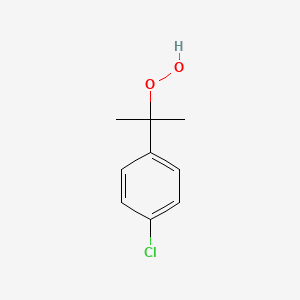

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
